Methyl (2-hydroxyethyl)glycinate
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Overview
Description
Methyl (2-hydroxyethyl)glycinate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is an ester derivative of glycine, featuring a methyl group and a hydroxyethyl group attached to the nitrogen atom. This compound is often used for its antimicrobial properties and is commonly found in personal care products and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (2-hydroxyethyl)glycinate can be synthesized through several methods. One common approach involves the reaction of glycine with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the ester linkage between the carboxyl group of glycine and the hydroxyl group of methanol.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl (2-hydroxyethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2-hydroxyethyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and preservation.
Medicine: It is explored for its potential in developing antimicrobial agents and preservatives for pharmaceuticals.
Industry: this compound is commonly used in personal care products, cosmetics, and as a preservative in various formulations.
Mechanism of Action
The antimicrobial activity of methyl (2-hydroxyethyl)glycinate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in various applications.
Comparison with Similar Compounds
Choline: A quaternary ammonium compound with a similar hydroxyethyl group.
Menthol Glycinates: Esters of menthol and glycine, used for their cooling effects.
N-alkyl Betaines: Internal salts of quaternary ammonium ions, used as surfactants.
Uniqueness: Methyl (2-hydroxyethyl)glycinate stands out due to its dual functionality as both an antimicrobial agent and a preservative. Its ability to effectively inhibit microbial growth while being relatively non-toxic to humans makes it a preferred choice in personal care and cosmetic products.
Properties
Molecular Formula |
C5H11NO3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl 2-(2-hydroxyethylamino)acetate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)4-6-2-3-7/h6-7H,2-4H2,1H3 |
InChI Key |
AYNRRGVPLSUDJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCCO |
Origin of Product |
United States |
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